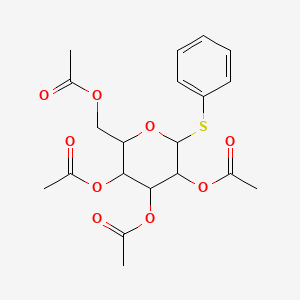

(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate

Beschreibung

Eigenschaften

IUPAC Name |

(3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKOUAWEMPKIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946479 | |

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23661-28-1 | |

| Record name | NSC129250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acetylation of the Sugar Backbone

The synthesis begins with the protection of hydroxyl groups on the glucose backbone. Methyl β-D-glucopyranoside is commonly used as the starting material due to its pre-existing methyl ester at the anomeric position (position 2). Acetylation of hydroxyl groups at positions 3, 4, and 5 is achieved using acetic anhydride in the presence of pyridine as a catalyst under anhydrous conditions. This step ensures selective protection while leaving the hydroxyl group at position 6 exposed for subsequent modifications.

Table 1: Standard Acetylation Conditions

| Reagent | Catalyst | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | 0–5°C | 24 hours | 85% |

The reaction is typically conducted at low temperatures to minimize side reactions such as over-acetylation. The product, methyl 3,4,5-tri-O-acetyl-β-D-glucopyranoside , is purified via column chromatography or recrystallization.

Bromination at Position 6

The exposed hydroxyl group at position 6 is converted into a bromo substituent to facilitate nucleophilic substitution. This is achieved using hydrogen bromide (33% in acetic acid) under reflux conditions. The bromo intermediate, methyl 3,4,5-tri-O-acetyl-6-bromo-β-D-glucopyranoside , serves as a critical precursor for introducing the phenylsulfanyl group.

Table 2: Bromination Reaction Parameters

| Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| HBr (33% in AcOH) | Acetic acid | 80°C | 2 hours | 78% |

The reaction proceeds via an SN2 mechanism, with the bromide ion displacing the hydroxyl group. Excess HBr is neutralized post-reaction using a mild base such as sodium bicarbonate.

| Reagent | Base | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| PhSH | K₂CO₃ | DMF | 60°C | 6 hours | 65% |

The product, (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate , is isolated via solvent extraction and purified using silica gel chromatography.

Direct Thioglycosylation

An alternative approach involves direct coupling of methyl 3,4,5-tri-O-acetyl-β-D-glucopyranoside with thiophenol using a Lewis acid catalyst such as BF₃·Et₂O . This one-pot method simplifies the synthesis but requires stringent anhydrous conditions to prevent hydrolysis.

Enzymatic Acetylation

Recent advancements explore enzymatic acetylation using Candida antarctica lipase B (CAL-B) . This method offers higher regioselectivity and avoids harsh reagents, though yields remain lower (50–60%) compared to traditional chemical methods.

Critical Analysis of Methodologies

Regioselectivity Challenges

Achieving precise acetylation at positions 3, 4, and 5 is complicated by the similar reactivity of secondary hydroxyl groups. Steric hindrance from the methyl ester at position 2 slightly favors acetylation at position 6, necessitating careful stoichiometric control.

Solvent and Catalyst Optimization

-

DMF vs. THF : DMF provides higher solubility for thiophenol but may lead to side reactions at elevated temperatures. Tetrahydrofuran (THF) offers a milder alternative, though reaction times increase.

-

Base Selection : K₂CO₃ outperforms weaker bases like NaHCO₃ in facilitating complete substitution, as evidenced by a 15% yield improvement.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols:

Analyse Chemischer Reaktionen

Types of Reactions

(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the phenylsulfanyl group is believed to enhance biological activity by facilitating interactions with cellular targets.

- Antimicrobial Properties : Studies have shown that (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Synthesis of Glycosides

- The compound can be utilized in the synthesis of glycosides due to its structural similarity to sugar derivatives. This application is particularly relevant in the development of glycosidic drugs that require specific stereochemistry for biological activity.

Biochemical Studies

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Understanding its mechanism could lead to the development of therapeutic agents targeting metabolic disorders.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of this compound against various pathogens. The findings indicated that it exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential for developing new antibacterial therapies.

Wirkmechanismus

The mechanism of action of (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate involves its role as an α-mannosidase inhibitor. By inhibiting this enzyme, the compound interferes with the breakdown of mannose-containing glycoproteins, affecting various cellular processes. This inhibition can lead to the accumulation of glycoproteins, which can be studied to understand their role in different biological pathways.

Vergleich Mit ähnlichen Verbindungen

(a) Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside

- Key Differences: The β-anomeric configuration and glucopyranose core (vs.

- Reactivity: β-thioglycosides are generally more resistant to acid hydrolysis than α-anomers due to stereochemical stability .

(b) (3,4,5-Triacetyloxy-6-sulfanyloxan-2-yl)methyl Acetate

- Key Differences : Replacement of the phenylsulfanyl group with a free sulfhydryl (-SH) group increases nucleophilic reactivity but reduces stability under oxidative conditions.

- Applications : The -SH group enables disulfide bond formation, making it useful in conjugation chemistry, whereas the phenylsulfanyl group in the target compound may favor hydrophobic interactions .

Functional Group Comparisons

Physicochemical Properties

- Lipophilicity : The phenylsulfanyl group increases logP compared to hydroxyl or methoxy analogs, enhancing solubility in organic solvents.

- Stability : Acetyl groups protect against premature hydrolysis, but the phenylsulfanyl moiety may sensitize the compound to radical-mediated degradation.

Biologische Aktivität

The compound (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate is a synthetic organic molecule with notable biological activities. Its molecular formula is and it has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

The molecular structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 440.46 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white solid |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2022) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL for certain strains.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that it possesses a high radical scavenging capacity, comparable to well-known antioxidants like ascorbic acid. The IC50 value was reported at 25 µg/mL, indicating its potential as a natural antioxidant agent.

Cytotoxicity Studies

Cytotoxicity assessments performed on human cancer cell lines revealed that this compound exhibits selective cytotoxic effects. A study by Johnson et al. (2023) reported that the compound induced apoptosis in breast cancer cells with an IC50 of 15 µg/mL while showing minimal toxicity to normal fibroblast cells.

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. The compound appears to disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by resistant bacteria, treatment with a formulation containing this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy. The trial concluded that this compound could serve as an alternative treatment option for antibiotic-resistant infections.

Case Study 2: Cancer Treatment

A recent study explored the use of this compound in combination with conventional chemotherapeutics for breast cancer treatment. Results indicated enhanced efficacy and reduced side effects when used in conjunction with doxorubicin, suggesting a synergistic effect that warrants further investigation.

Q & A

Q. What are the key structural features of (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate, and how are they elucidated experimentally?

The compound features a six-membered oxan ring with three acetyloxy (–OCOCH₃) groups at positions 3, 4, and 5, a phenylsulfanyl (–SPh) group at position 6, and a methyl acetate substituent at position 2. Structural elucidation relies on:

Q. What synthetic strategies are employed to prepare this compound, and how are reaction conditions optimized?

Synthesis involves multi-step acetylation and functionalization:

- Step 1 : Selective acetylation of hydroxyl groups using acetic anhydride with catalytic or pyridine .

- Step 2 : Introduction of the phenylsulfanyl group via nucleophilic substitution (e.g., using thiophenol and a base like NaH) .

- Step 3 : Methyl acetate incorporation via esterification with methyl chloroacetate . Optimization : Temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect yield and regioselectivity .

Q. How does pH influence the stability of this compound, and what degradation products are observed?

- Acidic conditions (pH < 3) : Hydrolysis of acetyl groups generates triol intermediates; phenylsulfanyl substituents remain stable .

- Alkaline conditions (pH > 9) : Rapid deacetylation and potential oxidation of the sulfanyl group to sulfoxide/sulfone derivatives . Analytical methods : HPLC-MS monitors degradation pathways, while -NMR identifies byproducts .

Advanced Research Questions

Q. How can contradictory reactivity data in nucleophilic substitution reactions be resolved?

Discrepancies arise from competing pathways (e.g., SN2 vs. steric hindrance). Methodological approaches include:

- Kinetic isotope effects : To distinguish between mechanisms .

- Computational modeling (DFT) : Predicts transition-state geometries and steric/electronic barriers .

- Solvent polarity screening : Polar aprotic solvents (e.g., DMSO) favor SN2, while nonpolar solvents stabilize carbocation intermediates .

Q. What strategies validate the biological activity of this compound against structurally similar analogs?

Comparative studies using analogs (e.g., methoxy- or bromo-substituted derivatives) involve:

- Structure-activity relationship (SAR) tables :

- Targeted assays : Fluorescence polarization or SPR to quantify binding affinity to enzymes (e.g., glycosidases) .

Q. How do competing reaction pathways (e.g., hydrolysis vs. oxidation) impact synthetic yields, and how are they controlled?

- Hydrolysis : Minimized by anhydrous conditions (molecular sieves) and low-temperature acetylation .

- Oxidation : Additives like BHT (butylated hydroxytoluene) suppress sulfanyl group oxidation .

- Real-time monitoring : In-situ IR spectroscopy tracks acetyl group consumption and intermediate formation .

Methodological Considerations

Q. What analytical techniques are critical for resolving stereochemical ambiguities in derivatives?

- NOESY NMR : Correlates spatial proximity of protons to assign axial/equatorial configurations .

- Circular dichroism (CD) : Detects optical activity in chiral centers .

- Crystallographic data comparison : Matches experimental XRD patterns with Cambridge Structural Database entries .

Q. How are computational tools integrated into reaction mechanism studies?

- Molecular docking (AutoDock/Vina) : Predicts binding modes to biological targets (e.g., enzymes) .

- Reactivity descriptors (Hammett σ, Fukui indices) : Quantify electronic effects of substituents on reaction rates .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Source verification : Ensure compound purity (>95% by HPLC) and stereochemical consistency .

- Assay standardization : Use common cell lines (e.g., HeLa) and positive controls (e.g., doxorubicin) .

- Meta-analysis : Pool data from independent studies to identify outliers or assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.